molecular formula C22H16Cl2N2S B2380130 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 338412-84-3

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

Cat. No. B2380130
CAS RN: 338412-84-3
M. Wt: 411.34
InChI Key: BRLMECHJABFURT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole” is represented by the linear formula C22H16Cl2N2S . The molecular weight of the compound is 411.34.

Scientific Research Applications

Antimicrobial and Antifungal Activity

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole and its analogs have demonstrated significant biological activity against standard bacterial strains. In a study, these compounds were synthesized and tested for antimicrobial and antifungal activities, showing effectiveness in these areas (Anisetti & Reddy, 2012).

Antiprotozoal Activity

Derivatives of this compound have been synthesized and tested for antiprotozoal activity. These compounds showed strong activity against protozoa like Trichomonas vaginalis and Giardia intestinalis, with some demonstrating better effectiveness than the standard drug metronidazole (Pérez‐Villanueva et al., 2013).

Synthesis and Application as Local Anesthetic Agents

The compound and its derivatives have been synthesized using a one-pot method and assessed for local anesthetic effects. Some derivatives exhibited considerable local anesthetic activity with minimal toxicity, suggesting their potential as alternatives to existing anesthetics (Ran, Li, & Zhang, 2015).

Antimalarial Properties

These imidazole derivatives have also shown promise in antimalarial applications. A study evaluating their in vitro antimalarial activities found some compounds to be effective against Plasmodium falciparum, with molecular docking studies supporting these findings (Septiana et al., 2021).

Catalysis in Synthesis of Polysubstituted Imidazoles

Research has demonstrated the use of sulfuric acid derivatives as catalysts for synthesizing polysubstituted imidazoles, including this compound. This method provides an efficient route for synthesizing a variety of imidazole derivatives (Tavakoli, Bagherneghad, & Niknam, 2012).

Effects on Serum HDL-Cholesterol

There has been research on the effects of certain 2-substituted sulfanyl-1H-imidazole derivatives on serum high-density lipoprotein (HDL) cholesterol, indicating a potential application in managing lipid profiles (Elokdah et al., 2000).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2S/c23-18-12-11-15(13-19(18)24)14-27-22-25-20(16-7-3-1-4-8-16)21(26-22)17-9-5-2-6-10-17/h1-13H,14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLMECHJABFURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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